molecular formula C20H16N2O5 B1619177 1,2-Naphthalenedione, 4-amino-, hydrate (2:1) CAS No. 20814-38-4

1,2-Naphthalenedione, 4-amino-, hydrate (2:1)

Cat. No. B1619177
CAS RN: 20814-38-4
M. Wt: 364.4 g/mol
InChI Key: RVCSVNXPEGBQOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which might be related to “1,2-Naphthalenedione, 4-amino-, hydrate (2:1)”, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Scientific Research Applications

Catalytic Synthesis Applications

The compound has been utilized in gold(III)-catalyzed nucleophilic additions to prepare derivatives of 2-amino-1,4-naphthalenedione. This method is efficient for generating a variety of primary, secondary, and aromatic amine derivatives under mild conditions, demonstrating its potential in regioselective organic synthesis (Jiang & Wang, 2009).

Material Science and Polymer Chemistry

  • A naphthylamine-derived aromatic dicarboxylic acid was synthesized and used to prepare poly(amine-hydrazide)s and poly(amine-1,3,4-oxadiazole)s. These materials are noted for their high glass-transition temperatures and potential as blue-light-emitting materials, indicating their applicability in advanced electronic and photonic devices (Liou et al., 2006).
  • Novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene have been developed. These polyimides exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for electronic applications (Chung & Hsiao, 2008).

Chemosensors and Photophysics

  • The 1,8-naphthalimide structure, related to the compound of interest, has been extensively used in the development of anion sensors. These sensors exhibit fluorescence and/or colorimetric responses, highlighting the versatility of naphthalene derivatives in sensing applications (Duke et al., 2010).

Environmental Science

  • The reactivity of naphthalene derivatives under aerobic conditions has been studied to understand their degradation pathways. This research is essential for evaluating the environmental impact and stability of naphthalene-based compounds (Kudlich et al., 1999).

Analytical Chemistry

  • Naphthalene derivatives have been characterized as fluorigenic reagents for the microgram-level determination of amines and amino acids, demonstrating their utility in analytical chemistry (Aminuddin & Miller, 1995).

properties

IUPAC Name

4-aminonaphthalene-1,2-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H7NO2.H2O/c2*11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h2*1-5H,11H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSVNXPEGBQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174927
Record name 1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20814-38-4
Record name 1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020814384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2-naphthoquinone hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Reactant of Route 2
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Reactant of Route 3
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Reactant of Route 4
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Reactant of Route 5
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)
Reactant of Route 6
1,2-Naphthalenedione, 4-amino-, hydrate (2:1)

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